molecular formula C18H17Cl2N5OS B12140502 2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethylphen yl)acetamide

2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethylphen yl)acetamide

Cat. No.: B12140502
M. Wt: 422.3 g/mol
InChI Key: YTNJECFVLZIQEN-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole-3-thiol derivative functionalized with a 2,4-dichlorophenyl group at the 5-position of the triazole ring and an acetamide moiety linked to a 3,4-dimethylphenyl group via a thioether bridge. Its structural design leverages the pharmacophoric features of triazole-thiols, known for their diverse biological activities, including anti-inflammatory, antimicrobial, and analgesic properties . The compound’s synthesis typically involves coupling a triazole-thiol intermediate with a bromoacetamide derivative under basic conditions, as seen in analogous reactions .

Properties

Molecular Formula

C18H17Cl2N5OS

Molecular Weight

422.3 g/mol

IUPAC Name

2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C18H17Cl2N5OS/c1-10-3-5-13(7-11(10)2)22-16(26)9-27-18-24-23-17(25(18)21)14-6-4-12(19)8-15(14)20/h3-8H,9,21H2,1-2H3,(H,22,26)

InChI Key

YTNJECFVLZIQEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethylphen yl)acetamide typically involves multiple steps, starting with the preparation of the triazole ringThe final step involves the acylation of the triazole derivative with 3,4-dimethylphenyl acetic acid under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethylphen yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetone, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethylphen yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethylphen yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs differ primarily in substituents on the triazole ring and acetamide-linked aryl groups. Key comparisons include:

Compound Triazole Substituents Acetamide Substituents Key Structural Features References
Target Compound 4-amino, 5-(2,4-dichlorophenyl) N-(3,4-dimethylphenyl) High lipophilicity (Cl groups), moderate steric bulk
2-[[4-Amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide 4-amino, 5-(3-chlorophenyl) N-(2,6-dimethylphenyl) Reduced Cl substitution (meta vs. para), symmetrical dimethylphenyl
2-[(4-Amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide 4-amino, 5-phenyl N-(3,4-dichlorophenyl) Lack of Cl on triazole; dichlorophenyl on acetamide
2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(m-tolyl)acetamide 4-amino, 5-(2-pyridyl) N-(m-tolyl) Heteroaromatic (pyridyl) substitution; increased polarity
  • Impact of Halogenation: The 2,4-dichlorophenyl group in the target compound enhances hydrophobic interactions compared to mono-Cl or non-halogenated analogs (e.g., phenyl-substituted derivatives in ). This likely improves binding to hydrophobic enzyme pockets, as seen in COX-2 inhibitors .

Pharmacological Activity

  • Anti-Inflammatory Potential: Analogous triazole-thioacetamides exhibit anti-exudative activity comparable to diclofenac sodium (8 mg/kg). For example, furan-substituted derivatives showed 40–60% inhibition of inflammation at 10 mg/kg . The target compound’s dichlorophenyl group may enhance potency due to increased electron-withdrawing effects.
  • Antimicrobial Activity : Benzothiazole-triazole hybrids (e.g., compounds in ) demonstrate broad-spectrum antibacterial activity. The thioether linkage in the target compound is critical for membrane penetration, as seen in similar scaffolds .

Computational Insights

  • Docking Studies : AutoDock4 simulations () predict that the 2,4-dichlorophenyl group in the target compound forms van der Waals interactions with hydrophobic residues in COX-2, similar to diclofenac. The triazole-thioacetamide scaffold aligns with the active site’s polar regions, enhancing binding affinity .

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